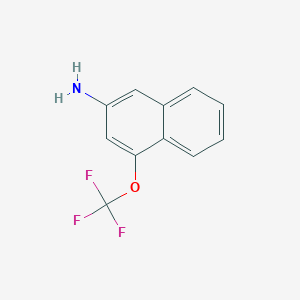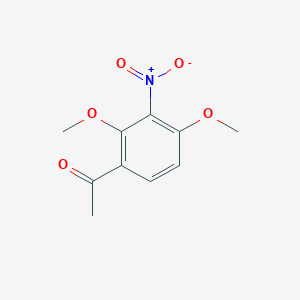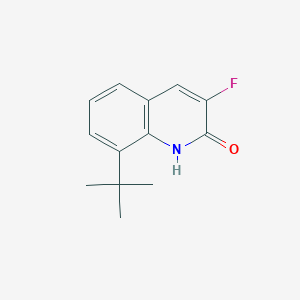![molecular formula C11H16N4O B11882657 1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)
1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-3-ネオペンチル-1H-ピラゾロ[3,4-d]ピリミジン-4-オールは、ピラゾロピリミジン類に属する複素環式化合物です。これらの化合物は、多様な生物活性を有することで知られており、多くの場合、その潜在的な治療用途について研究されています。1-メチル-3-ネオペンチル-1H-ピラゾロ[3,4-d]ピリミジン-4-オールのユニークな構造は、様々な科学研究分野において注目されています。
準備方法
合成経路と反応条件
1-メチル-3-ネオペンチル-1H-ピラゾロ[3,4-d]ピリミジン-4-オールの合成は、一般的に、適切な前駆体を制御された条件下で環化させることで行われます。一般的な方法の1つには、3-アミノ-1-メチルピラゾールと適切なアルデヒドまたはケトンを反応させ、続いてホルムアミド誘導体で環化させる方法があります。 反応条件には、環化プロセスを促進するために酸や塩基などの触媒を使用することがよくあります .
工業的生産方法
1-メチル-3-ネオペンチル-1H-ピラゾロ[3,4-d]ピリミジン-4-オールの工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。 連続フロー合成やマイクロ波支援合成などの技術を採用して、生産プロセスの効率を高めることができます .
化学反応の分析
反応の種類
1-メチル-3-ネオペンチル-1H-ピラゾロ[3,4-d]ピリミジン-4-オールは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 触媒の存在下での過酸化水素。
還元: アルコール溶媒中の水素化ホウ素ナトリウム。
生成される主要な生成物
これらの反応で生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 例えば、酸化は対応するオキソ誘導体を生成する可能性があり、還元はアルコールやアミンを生成する可能性があります .
科学的研究の応用
1-メチル-3-ネオペンチル-1H-ピラゾロ[3,4-d]ピリミジン-4-オールは、以下を含むいくつかの科学研究における応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 特にサイクリン依存性キナーゼ(CDK)の阻害における、酵素阻害剤としての可能性について研究されています。
医学: 細胞増殖を阻害する能力により、その抗癌特性について研究されています。
作用機序
1-メチル-3-ネオペンチル-1H-ピラゾロ[3,4-d]ピリミジン-4-オールの作用機序には、酵素などの分子標的との相互作用が含まれます。例えば、CDKの活性部位に結合することにより、CDKを阻害し、標的タンパク質のリン酸化を阻害することができます。 この阻害は、癌細胞における細胞周期停止とアポトーシスを引き起こす可能性があります .
類似の化合物との比較
類似の化合物
1-メチル-1,5-ジヒドロ-4H-ピラゾロ[3,4-d]ピリミジン-4-オン: メトキシキナゾリン誘導体の調製に使用されていることで知られています。
3-(4-アミノ-1-tert-ブチル-1H-ピラゾロ[3,4-d]ピリミジン-3-イル)フェノール: 様々な細胞株に対して抗腫瘍活性を示します.
ユニークさ
1-メチル-3-ネオペンチル-1H-ピラゾロ[3,4-d]ピリミジン-4-オールは、その特異的な構造的特徴により、独特の生物活性を有する点でユニークです。 そのネオペンチル基は立体障害を与え、酵素阻害剤としての選択性と効力を高める可能性があります .
類似化合物との比較
Similar Compounds
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Known for its use in the preparation of methoxyquinazoline derivatives.
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: Exhibits antitumor activity against various cell lines.
Uniqueness
1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific structural features, which confer distinct biological activities. Its neopentyl group provides steric hindrance, potentially enhancing its selectivity and potency as an enzyme inhibitor .
特性
分子式 |
C11H16N4O |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
3-(2,2-dimethylpropyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O/c1-11(2,3)5-7-8-9(15(4)14-7)12-6-13-10(8)16/h6H,5H2,1-4H3,(H,12,13,16) |
InChIキー |
YLKZADKPQYFSMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=NN(C2=C1C(=O)NC=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)


![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)



![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)

![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)



![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)
